molecular formula C6H6BrNO3S2 B597646 3-(2-Bromoacetyl)thiophene-2-sulfonamide CAS No. 154127-28-3

3-(2-Bromoacetyl)thiophene-2-sulfonamide

Cat. No. B597646
CAS RN: 154127-28-3
M. Wt: 284.142
InChI Key: WUVKKDOGXCDAAM-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C6H6BrNO3S2 . It has a molecular weight of 284.15100 . The compound is also known by other names such as 3-bromoacetyl-2-thiophenesulfonamide .


Synthesis Analysis

The synthesis of 3-(2-Bromoacetyl)thiophene-2-sulfonamide and similar compounds often involves the use of bromoacetyl coumarins or bromoacetyl thiophenes as key starting materials . These compounds are known for their high reactivity towards nucleophilic displacement reactions .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromoacetyl)thiophene-2-sulfonamide consists of a thiophene ring attached to a bromoacetyl group and a sulfonamide group . The exact mass of the molecule is 282.89700 .


Chemical Reactions Analysis

3-(2-Bromoacetyl)thiophene-2-sulfonamide can participate in various chemical reactions due to the presence of the bromoacetyl group. This group is known for its high reactivity towards nucleophilic displacement reactions .


Physical And Chemical Properties Analysis

3-(2-Bromoacetyl)thiophene-2-sulfonamide has a density of 1.862g/cm3 . It has a boiling point of 454.1ºC at 760 mmHg . The compound’s flash point is 228.4ºC .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Bromoacetyl)thiophene-2-sulfonamide: is a key starting material in the synthesis of various heterocyclic compounds. It’s used to create thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety . These compounds have been extensively studied for their potential anticancer properties, with some showing significant cytotoxic effects against various cancer cell lines .

Anticancer Activity

The derivatives synthesized from 3-(2-Bromoacetyl)thiophene-2-sulfonamide have been screened for in vitro anticancer activity. They exhibit potent inhibition with IC50 values in the nanomolar range, indicating a strong potential for development into anticancer agents .

Biological Activity

Thiophene derivatives, including those derived from 3-(2-Bromoacetyl)thiophene-2-sulfonamide , are recognized for their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, analgesic, antioxidant, antimalarial, anti-tuberculosis, and anti-HIV properties .

Material Science Applications

In material science, thiophene-based molecules, such as those derived from 3-(2-Bromoacetyl)thiophene-2-sulfonamide , are important in the development of organic semiconductors. They are used in organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are also utilized as corrosion inhibitors in industrial chemistry. The structural framework of 3-(2-Bromoacetyl)thiophene-2-sulfonamide can be modified to enhance its efficacy in protecting metals from corrosion .

Pharmaceutical Development

The compound’s derivatives are vital for medicinal chemists to develop advanced compounds with a variety of biological effects. For instance, they can be tailored to create new nonsteroidal anti-inflammatory drugs or dental anesthetics .

Organic Electronics

Thiophene-based analogs, including those derived from 3-(2-Bromoacetyl)thiophene-2-sulfonamide , play a crucial role in the advancement of organic electronics. They are key components in creating more efficient and durable electronic devices .

Pharmacological Properties

The pharmacological properties of thiophene derivatives are diverse, ranging from anticancer to anti-atherosclerotic effects. This makes 3-(2-Bromoacetyl)thiophene-2-sulfonamide a valuable compound for the synthesis of drugs with various therapeutic applications .

Future Directions

The future directions for the study and application of 3-(2-Bromoacetyl)thiophene-2-sulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As the compound is structurally similar to bromoacetyl coumarins and bromoacetyl thiophenes, which have been studied for their various biological activities , it could also be investigated for similar properties.

properties

IUPAC Name

3-(2-bromoacetyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S2/c7-3-5(9)4-1-2-12-6(4)13(8,10)11/h1-2H,3H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVKKDOGXCDAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658040
Record name 3-(Bromoacetyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetyl)thiophene-2-sulfonamide

CAS RN

154127-28-3
Record name 3-(2-Bromoacetyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154127-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenesulfonamide, 3-(2-bromoacetyl)
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